molecular formula C23H29ClN2O4S B2480160 1-(2-chlorophenyl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide CAS No. 922134-37-0

1-(2-chlorophenyl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide

Cat. No. B2480160
CAS RN: 922134-37-0
M. Wt: 465.01
InChI Key: NXFLPTXYLGXRMB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of structurally related compounds often involves catalyzed reactions, where methanesulfonic acid plays a crucial role in facilitating ring closures and the formation of complex structures. For example, the methanesulfonic acid-catalyzed reaction of chlorophenyl-imidazolyl ethanones with glycerol produced dioxolanes and dioxanes through ring openings and closings, showcasing the potential pathways for synthesizing complex molecules like the one (Upadhyaya et al., 1997).

Molecular Structure Analysis

Detailed molecular structure analysis, including Density Functional Theory (DFT) and Time-Dependent DFT calculations, provide insights into the spectroscopic characterization, electronic interactions, and reactivity descriptors of similar complex molecules. Such studies lay the groundwork for understanding the structural intricacies of complex organic compounds (Wazzan et al., 2016).

Chemical Reactions and Properties

Compounds with complex structures involving chlorophenyl and methanesulfonamide groups exhibit diverse chemical reactions. For instance, Brønsted acid-catalyzed cycloaddition reactions demonstrate the ability of such compounds to undergo transformations leading to new structural motifs, highlighting the reactive nature and versatility of these molecules (Zhao et al., 2018).

Physical Properties Analysis

The crystalline structure and hydrogen bonding patterns of related compounds offer insights into the physical properties, including stability and solubility, which are essential for understanding the behavior of complex molecules under various conditions (Gowda et al., 2007).

Chemical Properties Analysis

The chemical properties, such as reactivity towards different reagents and conditions, can be gleaned from studies on similar compounds. For example, the reactivity of methanesulfonates under different conditions reveals the potential pathways for functionalization and further chemical modification of the compound (PestiJaan et al., 1998).

Scientific Research Applications

Synthesis and Structural Analysis

A series of benzimidazole-tethered oxazepine heterocyclic hybrids, structurally similar to the compound of interest, have been synthesized and analyzed. The molecular structure of these compounds, including their charge distributions and regions of electrophilic and nucleophilic reactivity, have been comprehensively studied using spectroscopic and X-ray diffraction methods. These studies also involve the analysis of molecular electrostatic potential (MEP) maps and frontier molecular orbitals. The research highlights the structural intricacies and electronic characteristics of these compounds, providing insights into their potential applications in various scientific fields (Almansour et al., 2016).

Photophysical Properties

Research into the photophysical properties of oxazepine derivatives, akin to the compound , reveals their emission characteristics. These studies are crucial for understanding the luminescent behavior of these compounds, which can be pivotal in developing applications like optical sensors or fluorescent markers (Petrovskii et al., 2017).

Chemical Interactions and Transformations

Photoisomerization Studies

Research exploring the photoisomerization of related oxazepine compounds provides insights into their chemical behavior under light exposure. Such studies are crucial for applications in photochemistry and material sciences, where light-induced changes in molecular structure can be utilized (Kowalewski & Margaretha, 1993).

Molecular Interaction Studies

Investigations into the interactions and reactions of oxazepine derivatives with other chemical entities are fundamental for understanding their chemical properties. This knowledge is essential for the development of new compounds and materials with tailored properties (Arava et al., 2011).

Application in Material Science

Nonlinear Optical (NLO) Applications

Research on the nonlinear optical properties of benzimidazole-oxazepine compounds, similar to the compound , has identified potential candidates for NLO applications. These studies provide a foundation for the development of materials for photonics and optoelectronics, where nonlinear optical properties are crucial (Almansour et al., 2016).

properties

IUPAC Name

1-(2-chlorophenyl)-N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29ClN2O4S/c1-16(2)11-12-26-20-13-18(9-10-21(20)30-15-23(3,4)22(26)27)25-31(28,29)14-17-7-5-6-8-19(17)24/h5-10,13,16,25H,11-12,14-15H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXFLPTXYLGXRMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2=C(C=CC(=C2)NS(=O)(=O)CC3=CC=CC=C3Cl)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-chlorophenyl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide

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